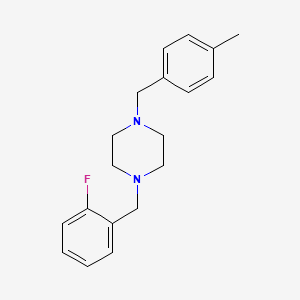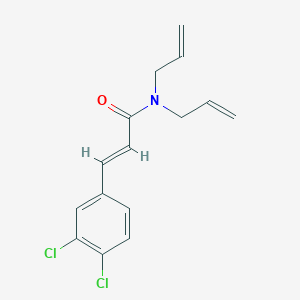
2-fluoro-N-(2-fluorophenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-(2-fluorophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of two fluorine atoms attached to the phenyl rings, which can significantly influence its chemical properties and reactivity.
安全和危害
作用机制
Target of Action
It is known that n-fluorobenzenesulfonimide, a similar compound, is used for the direct fluorination and amination of (hetero)aromatic c–h bonds . This suggests that 2-fluoro-N-(2-fluorophenyl)benzenesulfonamide may interact with similar targets.
Mode of Action
It is likely that it interacts with its targets through a process of fluorination or amination, similar to n-fluorobenzenesulfonimide . This interaction could result in changes to the target molecules, potentially altering their function or activity.
Biochemical Pathways
Given its potential role in fluorination and amination, it may influence pathways involving (hetero)aromatic c–h bonds .
Result of Action
Its potential role in fluorination and amination suggests that it could alter the structure and function of target molecules .
生化分析
Biochemical Properties
2-fluoro-N-(2-fluorophenyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis and degradation of nucleic acids and proteins. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to alterations in cellular processes . Additionally, this compound can bind to specific proteins, affecting their function and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound can bind to specific sites on enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular processes, including changes in cell proliferation and differentiation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-fluorophenyl)benzenesulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 2-fluoroaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-fluorobenzenesulfonyl chloride+2-fluoroaniline→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-fluoro-N-(2-fluorophenyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Electrophilic aromatic substitution: The fluorine atoms on the phenyl rings can be substituted by other electrophiles such as halogens, nitro groups, or alkyl groups.
Oxidation and reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinamides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium carbonate, or lithium aluminum hydride can be used under mild to moderate conditions.
Electrophilic aromatic substitution: Reagents such as bromine, nitric acid, or alkyl halides can be used under acidic or basic conditions.
Oxidation and reduction: Reagents such as hydrogen peroxide, potassium permanganate, or sodium borohydride can be used under controlled conditions.
Major Products Formed
Nucleophilic substitution: Products such as N-alkylated or N-arylated sulfonamides.
Electrophilic aromatic substitution: Products such as halogenated, nitrated, or alkylated derivatives.
Oxidation and reduction: Products such as sulfonic acids or sulfinamides.
科学研究应用
2-fluoro-N-(2-fluorophenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent for the synthesis of other fluorinated compounds and as a building block for the preparation of complex molecules.
Biology: Studied for its potential biological activities such as antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate for the treatment of various diseases.
Industry: Used in the production of agrochemicals, dyes, and polymers.
相似化合物的比较
2-fluoro-N-(2-fluorophenyl)benzenesulfonamide can be compared with other similar compounds such as:
N-fluorobenzenesulfonimide: Known for its use as a fluorinating agent in organic synthesis.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Studied for its antibacterial and anticancer activities.
4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide: Investigated for its potential use in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activities. The presence of two fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-fluoro-N-(2-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2S/c13-9-5-1-3-7-11(9)15-18(16,17)12-8-4-2-6-10(12)14/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLSCNMMPKJAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
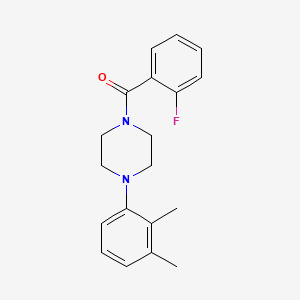
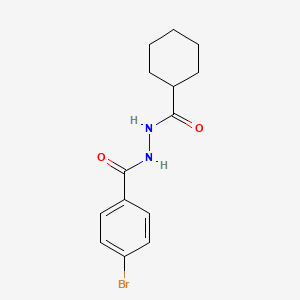
![N-{3-[(2-methylpropanoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5735477.png)

![ethyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5735491.png)
![(2,5-Dimethylphenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B5735498.png)
![6-isobutyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5735502.png)
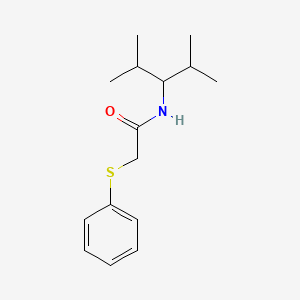

![2-[(3-Iodophenyl)methylidene]propanedinitrile](/img/structure/B5735533.png)
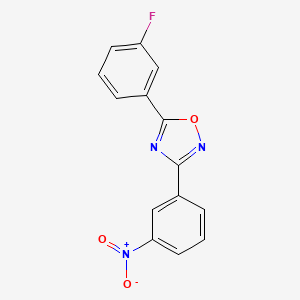
![3-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5735549.png)
